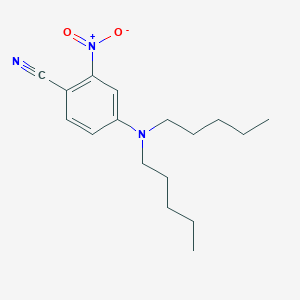
Benzonitrile, 4-(dipentylamino)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(dipentylamino)-2-nitro- is an organic compound that belongs to the class of benzonitriles This compound features a benzene ring substituted with a nitrile group, a nitro group, and a dipentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(dipentylamino)-2-nitro- typically involves the nitration of benzonitrile derivatives followed by the introduction of the dipentylamino group. One common method is the nitration of 4-aminobenzonitrile to form 4-nitrobenzonitrile, which is then reacted with dipentylamine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of benzonitrile, 4-(dipentylamino)-2-nitro- may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(dipentylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(dipentylamino)-2-aminobenzonitrile.
Substitution: Various amides or esters.
Hydrolysis: 4-(dipentylamino)-2-nitrobenzoic acid.
Scientific Research Applications
Benzonitrile, 4-(dipentylamino)-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(dipentylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dipentylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-(dimethylamino)-2-nitro-: Similar structure but with dimethylamino instead of dipentylamino group.
Benzonitrile, 4-(diethylamino)-2-nitro-: Similar structure but with diethylamino instead of dipentylamino group.
Benzonitrile, 4-(dipropylamino)-2-nitro-: Similar structure but with dipropylamino instead of dipentylamino group.
Uniqueness
Benzonitrile, 4-(dipentylamino)-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The longer dipentylamino chain may influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .
Properties
CAS No. |
821776-81-2 |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(dipentylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-7-11-19(12-8-6-4-2)16-10-9-15(14-18)17(13-16)20(21)22/h9-10,13H,3-8,11-12H2,1-2H3 |
InChI Key |
CWCXIQXIWKTNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



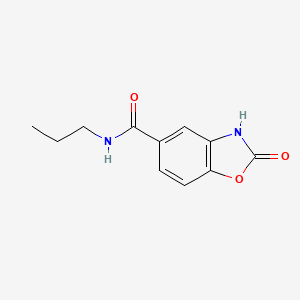
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
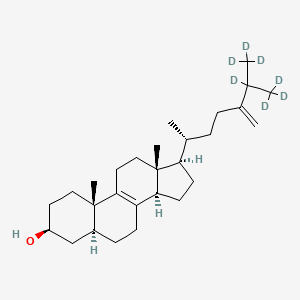
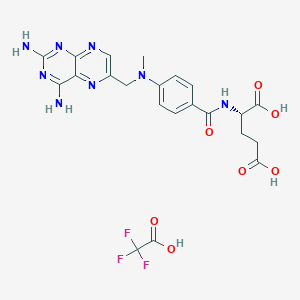
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)


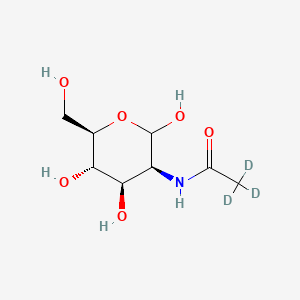
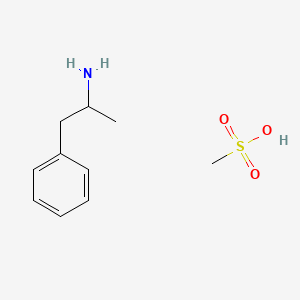
![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)

